BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 5-Bromo-2-
nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromo-2-nitrobenzonitrile

Cat. No.: B1267389

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Bromo-2-nitrobenzonitrile (C7HsBrN202; CAS No. 89642-50-2). This document
is intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis, offering a centralized resource for its structural characterization. Due to the
limited availability of experimental spectra in public databases, this guide presents predicted
spectroscopic data obtained from computational models, alongside standardized experimental
protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Bromo-2-nitrobenzonitrile. These predictions
are valuable for the identification and characterization of this compound in a laboratory setting.

Chemical Shift (ppm) Multiplicity Assignment
8.25 d H-3
8.05 dad H-4
7.90 d H-6
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Predicted in CDCls at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

. 13

Chemical Shift (ppm) Assignment
149.0 C-2

140.0 C-4

134.0 C-6

131.0 C-5

125.0 C-3

116.0 C-1

115.0 CN

Predicted in CDCIs at 100 MHz.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2230 Strong C=N Stretch

1580, 1470 Strong Aromatic C=C Stretch
1530 Strong Asymmetric NO2 Stretch
1350 Strong Symmetric NOz Stretch
850 Strong C-H Bending (out-of-plane)
750 Strong C-Br Stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Adduct
226.9451 [M+H]*
248.9270 [M+Na]*
224.9305 [M-H]~
243.9716 [M+NHa]*

M refers to the molecular ion of 5-Bromo-2-nitrobenzonitrile.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-nitrobenzonitrile in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (6
0.00 ppm).

Data Acquisition: Acquire *H and *3C NMR spectra on a 400 MHz or higher field
spectrometer. For 13C NMR, a proton-decoupled sequence is typically used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid
sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively,
for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly
on the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm™1,
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» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[1] Further dilute
the stock solution as required by the instrument's sensitivity.[1]

« lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is
a common technique for this type of molecule.[1]

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).

[2]

o Detection: The detector records the abundance of each ion, generating a mass spectrum.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Bromo-2-nitrobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-nitrobenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267389#spectroscopic-data-of-5-bromo-2-
nitrobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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